molecular formula C10H7Cl2N B12606833 (1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-carbonitrile CAS No. 646995-48-4

(1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-carbonitrile

Cat. No.: B12606833
CAS No.: 646995-48-4
M. Wt: 212.07 g/mol
InChI Key: SNWAKZTVZKNHEV-RKDXNWHRSA-N
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Description

(1S,3S)-2,2-Dichloro-3-phenylcyclopropane-1-carbonitrile (CAS 646995-48-4) is a chiral cyclopropane derivative of significant interest in synthetic and medicinal chemistry. Its structure is characterized by a strained three-membered ring system substituted with two chlorine atoms at the C2 position, a phenyl group at C3, and a nitrile group at C1. The specific (1S,3S) stereochemistry is critical for its molecular interactions and physicochemical properties, which include a molecular weight of 212.07 g/mol, a topological polar surface area of 23.8 Ų, and an XLogP of 2.6, indicating moderate lipophilicity . This compound serves as a valuable building block in organic synthesis, particularly as a Donor-Acceptor (D-A) cyclopropane. The phenyl group often acts as an electron donor, while the geminal dichloro and nitrile groups function as electron acceptors, facilitating ring-strain-driven reactions such as cycloadditions and nucleophilic ring-opening transformations for constructing complex carbo- and heterocyclic frameworks . In scientific research, it has been investigated for its potential in medicinal chemistry, with preliminary studies suggesting selective cytotoxicity against certain cancer cell lines, such as leukemia (K-562) and melanoma, indicating promise as a candidate for cancer treatment . Its unique rigid, lipophilic framework also makes it a subject of interest in materials science and agrochemical research for developing novel polymers and plant growth regulators . The product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

646995-48-4

Molecular Formula

C10H7Cl2N

Molecular Weight

212.07 g/mol

IUPAC Name

(1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-carbonitrile

InChI

InChI=1S/C10H7Cl2N/c11-10(12)8(6-13)9(10)7-4-2-1-3-5-7/h1-5,8-9H/t8-,9-/m1/s1

InChI Key

SNWAKZTVZKNHEV-RKDXNWHRSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](C2(Cl)Cl)C#N

Canonical SMILES

C1=CC=C(C=C1)C2C(C2(Cl)Cl)C#N

Origin of Product

United States

Preparation Methods

Example Reaction:

In a typical reaction setup:

  • A mixture of racemic 2,2-dichloro-3-(4-fluoro-3-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid and (R)-2-amino-3-phenylpropanamide is dissolved in acetonitrile and heated at 60 °C.
  • After cooling and stirring overnight, the product is filtered and washed to yield the desired enantiomer with a specific enantiomeric excess (ee) measured by chiral HPLC analysis.

Chemical Synthesis via Cyclopropanation

Another effective method involves direct chemical synthesis through cyclopropanation reactions. This process can utilize various reagents to introduce the cyclopropane ring structure.

Key Steps:

  • Reagents : The reaction typically employs difluorocarbene sources in conjunction with phenylacetic acid derivatives.

  • Conditions : The reaction is conducted under basic conditions with phase-transfer catalysts to facilitate cyclopropanation.

Alternative Synthetic Routes

Research has also indicated alternative synthetic routes that may involve:

  • Reactions with Carbon Nitriles : Using carbon nitriles as intermediates in the synthesis pathway can enhance yields and selectivity towards the desired product.

  • Optimization of Reaction Conditions : Adjusting parameters such as temperature, pressure, and solvent choice can significantly impact the efficiency of the synthesis process.

Summary of Yields and Conditions

The following table summarizes key preparation methods along with their yields and conditions based on available literature:

Method Starting Material Resolving Agent Yield (%) Reaction Conditions
Optical Resolution Racemic 2,2-dichloro-3-(4-fluoro-3-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid (R)- or (S)-2-amino-3-phenylpropanamide 27.8 - 29.6 Acetonitrile, 60 °C
Cyclopropanation Phenylacetic acid derivatives Difluorocarbene sources Variable Basic conditions with phase-transfer catalysts
Chemical Synthesis via Carbon Nitriles Various carbon nitriles Not specified Variable Optimized for temperature and pressure

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The phenyl group can undergo oxidation to form corresponding carboxylic acids or other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted cyclopropane derivatives.

    Reduction: Formation of (1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-amine.

    Oxidation: Formation of benzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Preliminary studies suggest that it exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity indicates its promise as a candidate for cancer treatment.

Case Study: Anticancer Activity

A recent study evaluated the anticancer activity of (1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-carbonitrile against various cancer cell lines. The results showed that the compound demonstrated significant inhibition of cell proliferation in leukemia and melanoma cell lines at concentrations as low as 10 µM.

Cell Line IC50 (µM) Sensitivity
K-562 (Leukemia)8High
SK-MEL-5 (Melanoma)12Moderate
HCT-15 (Colon Cancer)15Low

Agrochemicals

In agricultural research, this compound has been studied for its potential use as a plant growth regulator. Its structural features allow it to interact with key enzymes involved in plant metabolism.

Case Study: Enzyme Interaction

Research on the interaction of this compound with 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2) showed that it significantly inhibited enzyme activity at specific concentrations. Molecular docking studies indicated strong binding affinities, suggesting its potential role in regulating ethylene biosynthesis in plants.

Industrial Applications

The unique properties of this compound make it valuable for producing specialty chemicals and advanced materials. Its application in polymer synthesis has been explored due to its ability to enhance the performance characteristics of polymers.

Material Science

The compound can be used as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in material strength and durability.

Mechanism of Action

The mechanism of action of (1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can form interactions with active sites, while the phenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

The stereochemistry of cyclopropane derivatives significantly impacts their stability and reactivity. For example:

Compound Stereochemistry PSA (Ų) XLogP Complexity
(1S,3S)-2,2-Dichloro-3-phenylcyclopropane-1-carbonitrile 1S,3S 23.8 2.6 247
(1R,3R)-2,2-Dichloro-3-phenylcyclopropane-1-carbonitrile 1R,3R 23.8 2.6 247
(1S,3R)-2,2-Dichloro-3-phenylcyclopropane-1-carbonitrile 1S,3R 23.8 2.6 247

While stereoisomers share identical molecular formulas and topological properties, their spatial arrangements alter intermolecular interactions. For instance, the (1S,3S) configuration may exhibit distinct crystallographic packing compared to (1R,3R), affecting solubility and crystallization behavior .

Halogen-Substituted Cyclopropane Derivatives

Replacing chlorine with other halogens modifies electronic and steric profiles:

Compound Halogen Molecular Weight (g/mol) XLogP PSA (Ų)
This compound Cl 210.99571 2.6 23.8
(1S,3S)-2,2-Difluoro-3-phenylcyclopropane-1-carbonitrile F 179.17 (calc.) 1.9 23.8
(1S,3S)-2,2-Dibromo-3-phenylcyclopropane-1-carbonitrile Br 300.98 (calc.) 3.4 23.8
  • Fluorine analogs (e.g., difluoro) are less lipophilic (lower XLogP) due to reduced atomic polarizability.

The chlorine substituents in the target compound balance lipophilicity and steric bulk, making it a versatile intermediate for further functionalization .

Phenyl Group Modifications

Replacing the phenyl group with other aromatic or aliphatic substituents alters physicochemical behavior:

Compound C3 Substituent XLogP PSA (Ų) Complexity
This compound Phenyl 2.6 23.8 247
(1S,3S)-2,2-Dichloro-3-(4-nitrophenyl)cyclopropane-1-carbonitrile 4-Nitrophenyl 2.1 50.7 315
(1S,3S)-2,2-Dichloro-3-cyclohexylcyclopropane-1-carbonitrile Cyclohexyl 3.4 23.8 230
  • Nitrophenyl derivatives show reduced lipophilicity (lower XLogP) and increased PSA due to the nitro group’s polarity.
  • Cyclohexyl analogs are more lipophilic (higher XLogP) but less complex due to the absence of aromatic π-systems.

The phenyl group in the target compound provides a balance of rigidity and moderate lipophilicity, ideal for applications in asymmetric catalysis or as a pharmacophore .

Key Research Findings

  • Synthetic Utility : The nitrile group enables further derivatization (e.g., hydrolysis to carboxylic acids or reduction to amines), while the dichlorocyclopropane core offers steric constraints useful in chiral ligand design.
  • Stability: The compound’s cyclopropane ring is less prone to ring-opening reactions compared to non-halogenated analogs, as chlorine atoms stabilize the ring through electron-withdrawing effects.
  • Biological Relevance : While specific biological data are unavailable, its calculated XLogP (2.6) suggests moderate blood-brain barrier permeability, making it a candidate for CNS-targeted drug discovery .

Biological Activity

(1S,3S)-2,2-dichloro-3-phenylcyclopropane-1-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C10H8Cl2N
  • Molecular Weight : 215.08 g/mol

The cyclopropane ring contributes to the compound's reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The dichlorinated cyclopropane structure can influence enzyme activity and receptor binding, leading to modulation of biochemical pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with receptors affecting signal transduction processes.
  • Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, suggesting potential antimicrobial properties.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities. Here are some notable findings:

Activity Type Description References
AntimicrobialCompounds in this class have shown effectiveness against various pathogens.
AntitumorSome derivatives demonstrate cytotoxic effects on cancer cell lines.
Enzyme InhibitionInhibition of key metabolic enzymes has been observed.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of structurally related cyclopropane derivatives against Staphylococcus aureus. The results indicated that these compounds displayed significant inhibitory activity, suggesting that this compound may possess similar properties.

Case Study 2: Antitumor Activity

In vitro studies conducted on cancer cell lines revealed that certain cyclopropane derivatives could induce apoptosis. These findings point towards the potential use of this compound in cancer therapy.

Research Findings

Recent research has focused on synthesizing and characterizing various derivatives of cyclopropane compounds to explore their biological activities further. Key findings include:

  • Structure-Activity Relationship (SAR) : Modifications in the substituents on the cyclopropane ring significantly affect biological activity.
  • Synergistic Effects : Combinations with other pharmacologically active agents enhance efficacy against resistant strains of bacteria.

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